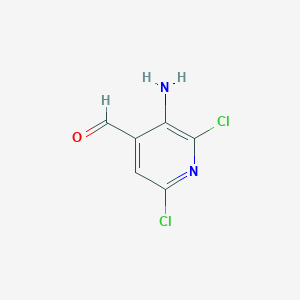

3-Amino-2,6-dichloroisonicotinaldehyde

Description

3-Amino-2,6-dichloroisonicotinaldehyde: is an organic compound with the molecular formula C6H4Cl2N2O. It is characterized by the presence of an aldehyde group, two chlorine atoms, and an amino group attached to a pyridine ring.

Properties

IUPAC Name |

3-amino-2,6-dichloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-1-3(2-11)5(9)6(8)10-4/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYKYZVPABGBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,6-dichloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by amination. One common method includes:

Chlorination: Isonicotinaldehyde is treated with chlorine gas in the presence of a suitable catalyst to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 3-Amino-2,6-dichloroisonicotinaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 3-Amino-2,6-dichloronicotinic acid.

Reduction: 3-Amino-2,6-dichloroisonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The structure of 3-amino-2,6-dichloroisonicotinaldehyde consists of a pyridine ring with amino and aldehyde functional groups, along with two chlorine atoms at the 2 and 6 positions. This unique structure contributes to its biological activity and reactivity in various chemical processes.

Pharmaceutical Applications

This compound has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in:

- Anticancer Activity : Several studies indicate that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized that target specific pathways involved in tumor growth and proliferation .

- Antimicrobial Properties : Research has demonstrated that this compound can inhibit the growth of both gram-positive and gram-negative bacteria. The effectiveness varies based on the structure of the derivative and the concentration used .

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by modulating cytokine production in immune cells, suggesting a role in treating inflammatory diseases .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide or herbicide:

- Pesticidal Activity : The compound has shown efficacy against specific pests, making it a candidate for developing new agrochemicals that are less harmful to non-target species while effectively controlling pest populations .

Materials Science

The compound's unique chemical properties allow it to be utilized in materials science:

- Polymer Chemistry : It can serve as a monomer or cross-linking agent in the synthesis of hydrogels and other polymeric materials. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to release therapeutic agents over time .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives based on this compound. These compounds were screened against several cancer cell lines, including breast and lung cancer cells. Results indicated that specific modifications to the molecular structure significantly enhanced cytotoxicity compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

In another research project, derivatives of this compound were tested for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited stronger inhibition zones than conventional antibiotics like ampicillin, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dichloroisonicotinaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and aldehyde groups allows it to form various interactions, including hydrogen bonds and covalent bonds, with its targets .

Comparison with Similar Compounds

3-Amino-2-chloropyridine: Similar structure but lacks the second chlorine and aldehyde group.

2,6-Dichloronicotinaldehyde: Lacks the amino group.

3-Aminoisonicotinaldehyde: Lacks the chlorine atoms.

Uniqueness: 3-Amino-2,6-dichloroisonicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Biological Activity

Overview

3-Amino-2,6-dichloroisonicotinaldehyde is an organic compound with the molecular formula C₆H₄Cl₂N₂O. It features a pyridine ring substituted with two chlorine atoms and an amino group, contributing to its unique chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its potential as a precursor for bioactive molecules and its applications in drug development.

- Molecular Formula: C₆H₄Cl₂N₂O

- Molecular Weight: 189.01 g/mol

- Physical State: Solid

- Melting Point: 44-48 °C

- Boiling Point: Approximately 276.7 °C

- Irritant Classification: Causes skin sensitization and serious eye irritation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and aldehyde groups allows for the formation of hydrogen bonds and covalent interactions, which can modulate target activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Properties:

- Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.

-

Anticancer Activity:

- The compound has been investigated for its effects on cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in specific types of cancer cells.

- Enzyme Inhibition:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the compound's structure can significantly enhance its biological properties. For instance, altering the substitution pattern on the pyridine ring or modifying the amino group can lead to increased potency against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Enhanced lipophilicity and cellular uptake |

| Variation in halogen substituents | Altered binding affinity for targets |

| Changes in the amino group | Increased interaction with enzymes |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Effects

In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction via mitochondrial pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.